Alimemazine

Description

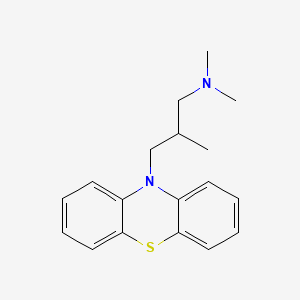

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023708 | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS | |

CAS No. |

84-96-8 | |

| Record name | (±)-Trimeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimeprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alimemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H78MJJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alimemazine's Sedative Action: A Deep Dive into its Molecular Mechanisms

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the sedative properties of alimemazine, a first-generation phenothiazine antihistamine. This whitepaper details the drug's multi-receptor antagonism and the downstream signaling pathways that contribute to its central nervous system depressant effects.

This compound, also known as trimeprazine, exerts its primary sedative effect through potent antagonism of the histamine H1 receptor in the central nervous system.[1] By blocking the action of histamine, a neurotransmitter crucial for maintaining wakefulness, this compound promotes drowsiness. However, its sedative profile is complex, involving interactions with several other key neurotransmitter systems.

This guide provides a quantitative analysis of this compound's binding affinities for various receptors, highlighting its high affinity for not only histamine H1 receptors but also for muscarinic acetylcholine receptors. While specific affinity data for other receptors is not extensively available, it is understood that this compound also exhibits antagonist activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, contributing to its overall sedative and side-effect profile.

To facilitate a deeper understanding, this document includes detailed, representative experimental protocols for assessing this compound's sedative effects and receptor binding characteristics. These protocols are based on established methodologies in the field, such as in vitro radioligand binding assays and in vivo behavioral assessments in rodent models.

Furthermore, the guide incorporates visualizations of the key signaling pathways and experimental workflows using Graphviz (DOT language), providing clear, diagrammatic representations of the complex molecular interactions and experimental designs discussed.

Quantitative Analysis of Receptor Binding Affinities

The sedative and other pharmacological effects of this compound are a direct consequence of its interaction with multiple neurotransmitter receptors. The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and, for comparative purposes, the well-characterized phenothiazine, chlorpromazine. A lower Ki value indicates a higher binding affinity.

| This compound Receptor Binding Affinities (Ki in nM) | |

| Receptor | Ki (nM) |

| Histamine H1 | ~1 |

| Muscarinic (Bovine Brain) | 38[2] |

| Dopamine D2 | Data Not Available |

| Serotonin 5-HT2A | Data Not Available |

| Alpha-1 Adrenergic | Data Not Available |

| Chlorpromazine Receptor Binding Affinities (Ki in nM) | |

| Receptor | Ki (nM) |

| Histamine H1 | 4.25 |

| Muscarinic M1 | 47 |

| Dopamine D2 | 7.244 |

| Serotonin 5-HT2A | 2.75 |

| Alpha-1A Adrenergic | 0.28 |

Core Signaling Pathways in this compound-Induced Sedation

The sedative effects of this compound are primarily initiated by its blockade of H1 receptors on neurons in arousal-promoting regions of the brain, such as the tuberomammillary nucleus (TMN) of the hypothalamus. This antagonism prevents histamine from exerting its excitatory effects, leading to a reduction in neuronal firing and subsequent sedation. The contributions of its activity at other receptors create a more complex sedative and side-effect profile.

Experimental Protocols

Representative Protocol for In Vitro Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

1. Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Wash Buffer: Cold Tris-HCl buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-labeled H1 antagonist (for non-specific binding).

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Protocol for In Vivo Assessment of Sedation (Open Field Test)

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents, which can be indicative of sedation.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization to the housing facility.

2. Apparatus:

-

A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material (e.g., white polypropylene).

-

The arena floor is often divided into a grid of equal squares.

-

An overhead video camera connected to a computer with tracking software.

3. Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), gently place a mouse in the center of the open field arena.

-

Record the mouse's activity for a set duration (e.g., 10 minutes) using the video tracking system.

-

After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.

-

The experiment should be conducted under low-light conditions to reduce anxiety.

4. Data Analysis:

-

The tracking software will analyze the video recordings to provide data on several parameters, including:

-

Total distance traveled: A measure of overall locomotor activity. A significant decrease indicates sedation.

-

Time spent in the center vs. periphery: Can indicate anxiety levels, although this may be confounded by sedation.

-

Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior that is often reduced by sedatives.

-

Velocity: The speed of movement.

-

-

Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

This in-depth guide provides a foundational understanding of the molecular mechanisms underlying this compound-induced sedation. The combination of quantitative data, detailed experimental methodologies, and clear visual diagrams offers a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and the precise contribution of each receptor system to its sedative and other clinical effects.

References

Alimemazine Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. It is primarily used for the symptomatic relief of pruritus and urticaria. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) in humans, thereby guiding dose selection and safety assessment in clinical drug development. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways.

Core Pharmacokinetic Parameters

While comprehensive, directly comparable preclinical pharmacokinetic data for this compound across multiple species is limited in publicly available literature, this section summarizes the key findings.

Data Presentation: Quantitative Pharmacokinetic Parameters of this compound

Due to the limited availability of comprehensive public data, the following tables represent a consolidated view of typical pharmacokinetic parameters for first-generation antihistamines in common preclinical models and available human data for this compound for comparative purposes. This serves as a foundational reference for what researchers can expect and aim to measure in their own studies.

Table 1: this compound Pharmacokinetic Parameters in Humans (for reference)

| Parameter | Value | Reference |

| Cmax (pg/ml) | 1805 ± 923 | [1] |

| Tmax (h) | 2.50 (median) | [1] |

| AUC0-t (pg*h/ml) | 16404 ± 7097 | [1] |

| Half-life (t½) (h) | ~5-7 | General knowledge |

Note: This data is from a human bioequivalence study and is provided as a clinical benchmark.[1]

Table 2: Representative Pharmacokinetic Parameters for a First-Generation Antihistamine (e.g., Diphenhydramine) in Rats

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Value | IV | 10 | ~3000 | ~0.1 | ~4500 | ~2.5 |

| Value | Oral | 20 | ~800 | ~0.5 | ~3200 | ~3.0 |

Note: This table presents hypothetical but representative data for a typical first-generation antihistamine to illustrate the expected pharmacokinetic profile in rats.

Distribution

Metabolism

This compound is anticipated to be extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes from various species, including rats and dogs, are essential to understand its metabolic pathways and potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline standard protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study in rats following oral (PO) and intravenous (IV) administration.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.

2. Dosing:

-

Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of DMSO, PEG400, and saline.

-

Oral (PO) Administration: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

-

Intravenous (IV) Administration: Administer the this compound formulation via a tail vein injection at a predetermined dose (e.g., 2 mg/kg).

3. Blood Sampling:

-

Procedure: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at specified time points into tubes containing an anticoagulant (e.g., EDTA).

-

Time Points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

-

Method: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.

Experimental Workflow for a Rat Pharmacokinetic Study

In Vitro Metabolism Study Using Rat Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound in rat liver microsomes.

1. Materials:

-

Rat liver microsomes (RLM)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

2. Incubation:

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Analysis:

-

Stop the reaction at each time point by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

Signaling Pathways

This compound primarily exerts its effects through antagonism of histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.

Histamine H1 Receptor Antagonism

This compound is a competitive antagonist of the histamine H1 receptor.[2] Histamine binding to the H1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to various allergic and inflammatory responses. By blocking the H1 receptor, this compound prevents these downstream effects.

Dopamine D2 Receptor Antagonism

Like other phenothiazines, this compound exhibits some affinity for dopamine D2 receptors, although this is not its primary mechanism of action for its antihistaminic effects. The antagonism of D2 receptors, which are Gi-protein coupled, leads to an increase in adenylate cyclase activity and subsequent cAMP production. This interaction is thought to contribute to some of its sedative and antiemetic properties.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. While specific quantitative data in common preclinical models is not extensively available in the public domain, the provided experimental protocols and descriptions of relevant signaling pathways offer a robust framework for researchers and drug development professionals. Further studies are warranted to generate comprehensive and directly comparable pharmacokinetic data for this compound across different preclinical species to better inform its clinical development and use.

References

- 1. Pharmacokinetics of trimeprazine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

A Technical Guide to the Discovery and Synthesis of Alimemazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative recognized for its potent antihistaminic, sedative, antiemetic, and antipruritic properties. First synthesized in 1958, its discovery was a significant step in the development of multisubstituted phenothiazine compounds for therapeutic use. This technical guide provides an in-depth exploration of the history of this compound's discovery and synthesis, detailing the original experimental protocols, summarizing key quantitative data, and illustrating the relevant biological pathways.

Discovery and Historical Context

This compound was first synthesized in 1958 by Robert Michel Jacob and Jacques Georges Robert, researchers at the French pharmaceutical company Société des Usines Chimiques Rhône-Poulenc.[1] The invention was part of a broader exploration into phenothiazine derivatives following the successful introduction of chlorpromazine in the early 1950s. The research aimed to develop compounds with potent central nervous system activity, including sedative, antiemetic, and antihistaminic effects.[1] The pioneering work on phenothiazines at Rhône-Poulenc laid the groundwork for the discovery of numerous therapeutic agents. The United States Patent 2,837,518, granted in 1958, formally documented the synthesis of this compound and related compounds, highlighting their potential as potentiators of general anesthetics and analgesics, antiemetics, and neuroleptics, with a notable antihistaminic activity.[1]

Synthesis of this compound

The original synthesis of this compound, as detailed in U.S. Patent 2,837,518, involves the alkylation of a phenothiazine nucleus.[1] The general method describes the reaction of phenothiazine with a haloalkylamine in the presence of a strong base.

Experimental Protocol: Synthesis of 10-(3-dimethylamino-2-methylpropyl)phenothiazine (this compound)

The following protocol is adapted from the examples provided in U.S. Patent 2,837,518.[1]

Materials:

-

Phenothiazine

-

Sodamide

-

Anhydrous xylene

-

1-chloro-3-dimethylamino-2-methylpropane

-

Water

-

N-methanesulphonic acid

-

Aqueous sodium hydroxide

-

Ether

-

Anhydrous potassium carbonate

-

Acetone

-

Ethereal hydrogen chloride

Procedure:

-

A solution of phenothiazine (10 g) in anhydrous xylene (75 cc.) is brought to a boil.

-

95% sodamide (2.33 g) is added to the boiling solution, and the mixture is heated under reflux with agitation for one and a half hours.

-

A solution of 1-chloro-3-dimethylamino-2-methylpropane (6.7 g) in anhydrous xylene (25 cc.) is then added over a period of 15 minutes.

-

The reaction mixture is heated under reflux for an additional 4 hours.

-

After cooling, the mixture is treated with water (40 cc.) and N-methanesulphonic acid (70 cc.).

-

The aqueous layer is separated, washed with ether, and then made alkaline with aqueous sodium hydroxide (d=1.33; 10 cc.).

-

The alkaline aqueous layer is extracted with ether.

-

The ether extract is dried over anhydrous potassium carbonate and the ether is evaporated.

-

The residue is distilled under reduced pressure to yield 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (this compound).

-

The resulting base can be dissolved in acetone and treated with ethereal hydrogen chloride to obtain the hydrochloride salt.

Synthesis Pathway

Caption: Synthesis of this compound via alkylation of phenothiazine.

Quantitative Data

| Parameter | Value | Reference |

| Physical Properties | ||

| Melting Point | 68°C | |

| Boiling Point | 150-175°C at 0.3 mmHg | |

| Pharmacokinetic Properties | ||

| Bioavailability | <70% | |

| Elimination Half-life | 4.78 ± 0.59 hours | [2] |

| Receptor Binding Affinity | ||

| Histamine H1 Receptor (Ki) | 0.72 nM | [3] |

| Muscarinic Acetylcholine Receptors (Ki) | 38 nM | [3] |

| Inhibition of Histamine Release | ||

| IC50 (anti-IgE-induced) | 19 nM | [3] |

Pharmacological Evaluation and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its potent antagonism of the histamine H1 receptor. The initial pharmacological evaluation would have involved a battery of in vivo and in vitro tests to characterize its antihistaminic, sedative, and antiemetic properties. While the specific, original protocols from the 1950s are not detailed in readily available literature, the methodologies would have been consistent with the pharmacological screening techniques of that era.

Experimental Protocols (Representative)

4.1.1. Antihistamine Activity: Guinea Pig Ileum Assay

A standard method to assess H1 antihistamine activity is the isolated guinea pig ileum test. This assay measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.

Methodology:

-

A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Isotonic contractions are recorded using a kymograph or a modern data acquisition system.

-

A cumulative concentration-response curve to histamine is established.

-

The tissue is then incubated with varying concentrations of this compound for a set period.

-

A second histamine concentration-response curve is generated in the presence of this compound.

-

The antagonistic activity is determined by the parallel shift of the histamine concentration-response curve to the right.

4.1.2. Sedative Activity: Rodent Locomotor Activity

The sedative properties of this compound would have been assessed by observing its effects on the spontaneous motor activity of rodents.

Methodology:

-

Mice or rats are individually placed in an open-field apparatus or an activity cage.

-

Baseline locomotor activity (e.g., number of line crossings, rearing frequency) is recorded for a defined period.

-

Animals are administered this compound at various doses.

-

Locomotor activity is recorded again at specific time points after drug administration.

-

A dose-dependent decrease in locomotor activity is indicative of sedative effects.

4.1.3. Antiemetic Activity: Apomorphine-Induced Emesis in Dogs

The antiemetic potential of phenothiazines was often evaluated using the dog model, as they have a well-defined emetic response to apomorphine, a dopamine agonist that stimulates the chemoreceptor trigger zone.

Methodology:

-

Dogs are administered a standardized dose of apomorphine to induce emesis.

-

The number of emetic episodes and the latency to the first episode are recorded.

-

In a separate trial, the dogs are pre-treated with this compound at various doses prior to the apomorphine challenge.

-

The reduction in the number of emetic episodes and the increase in latency are used to quantify the antiemetic activity.

Signaling Pathway

This compound exerts its primary effect as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Blockade of this receptor inhibits the downstream signaling cascade initiated by histamine.

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Conclusion

The discovery and synthesis of this compound represent a notable achievement in the field of medicinal chemistry, expanding the therapeutic arsenal of phenothiazine derivatives. Its journey from a novel chemical entity in the laboratories of Rhône-Poulenc to a clinically utilized medication underscores the importance of systematic exploration of chemical scaffolds with known biological activity. While detailed quantitative data from its initial synthesis is scarce in the public domain, the foundational synthetic methods and the understanding of its primary mechanism of action have remained relevant. This guide provides a comprehensive overview for researchers and professionals in drug development, offering insights into the historical context, synthesis, and pharmacological profile of this important first-generation antihistamine.

References

Alimemazine's Effects on the Central Nervous System: A Technical Guide

Abstract

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative with a complex pharmacological profile that significantly impacts the central nervous system (CNS).[1][2] Primarily recognized for its potent histamine H1 receptor antagonism, this compound exerts pronounced sedative, hypnotic, and antiemetic effects.[2][3][4] Its therapeutic applications have historically included the management of pruritic conditions, premedication for anesthesia in children, and, particularly in some regions, the treatment of anxiety and sleep disorders.[1][5] However, its utility is accompanied by a range of CNS-related adverse effects, stemming from its interactions with multiple neurotransmitter systems, including muscarinic, dopaminergic, and serotonergic receptors.[3][4] This guide provides an in-depth technical overview of this compound's mechanisms of action, pharmacokinetics, and diverse effects on the central nervous system, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's CNS effects are a consequence of its activity at several G-protein coupled receptors (GPCRs).[6] As a phenothiazine derivative, its chemical structure facilitates crossing the blood-brain barrier, enabling direct interaction with central neurotransmitter systems.[7]

Histamine H1 Receptor Antagonism

The most prominent mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][7] In the CNS, histamine acts as a key wakefulness-promoting neurotransmitter. By blocking H1 receptors, this compound inhibits the downstream signaling cascade involving phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, which leads to a reduction in neuronal excitability.[7] This blockade is the primary basis for this compound's powerful sedative and hypnotic properties.[2][7]

Other Receptor Interactions

Beyond its antihistaminic activity, this compound interacts with other CNS receptors, contributing to its broad spectrum of effects and side effects:

-

Antimuscarinic Effects: this compound antagonizes muscarinic acetylcholine receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[2][3] Quantitative data from a receptor-binding assay using bovine brain preparations showed this compound antagonizes [³H]QNB binding to muscarinic receptors with a Ki of 38nM.[8]

-

Antiserotonergic Properties: The drug exhibits activity against serotonin receptors, which may contribute to its antiemetic and anxiolytic effects.[3][6][9]

-

Antidopaminergic Effects: As a phenothiazine, this compound possesses weak dopamine D2 receptor blocking activity.[1] This is significantly less potent than typical antipsychotics but is responsible for the risk of extrapyramidal symptoms (EPS) and, rarely, neuroleptic malignant syndrome (NMS).[1][3]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound dictate its onset, duration of action, and potential for drug interactions. It is well absorbed after oral administration, though food may delay absorption without significantly altering overall bioavailability.[1][3]

| Parameter | Value | Source |

| Bioavailability | ~70% (oral tablet) | [1][3] |

| Time to Peak Plasma (Tmax) | 3 to 4.5 hours | [1][3] |

| Plasma Protein Binding | >90% | [1][3] |

| Elimination Half-Life (t½) | 4.78 ± 0.59 hours (adults) | [3][4][10] |

| 6.8 hours (median, children) | [11] | |

| Metabolism | Hepatic | [10] |

Central Nervous System Effects

This compound's multi-receptor profile translates into a range of demonstrable CNS effects, both therapeutic and adverse.

Sedative and Hypnotic Effects

The most common CNS effect of this compound is dose-related drowsiness.[9] This sedative action is utilized for pre-anesthetic sedation in children and is the primary reason for its investigation as a hypnotic for sleep disorders.[2][5] The sedative effects can be intensified by co-administration of other CNS depressants like alcohol, opioids, and benzodiazepines.[2][3]

Anxiolytic Effects

This compound is used in some countries for the treatment of pathological anxiety.[1] A clinical trial investigating a prolonged-release formulation in patients with Generalized Anxiety Disorder (GAD) demonstrated its efficacy in reducing anxiety symptoms.

| Study | N | Drug/Dose | Duration | Primary Outcome | Result |

| Open-label, multicentre trial[12][13] | 129 | This compound PR (20-40 mg) | 6 weeks | Change in HARS score | Mean score decreased from 24.8 to 10.8 (p<0.0001) |

| 50% HARS reduction | 69.4% of patients achieved this by week 6 |

Antiemetic and Antispasmodic Effects

This compound's antiemetic properties are beneficial in preventing motion sickness and managing retching.[1][9] A study in neurologically impaired children post-Nissen fundoplication found this compound significantly reduced retching episodes compared to placebo.[14]

Adverse CNS Effects

The CNS depressant effects can impair mental and physical abilities, requiring caution when driving or operating machinery.[3][9] More severe, though less common, adverse effects are linked to its antidopaminergic activity:

-

Extrapyramidal Symptoms (EPS): These include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[1][3] The risk is dose-dependent and more frequent in children and the elderly.[1][9]

-

Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal reaction characterized by hyperthermia, muscle rigidity, and autonomic instability.[1][3]

-

Seizures: this compound may lower the seizure threshold.[9]

Key Experimental Protocols

Understanding the methodologies behind key findings is crucial for critical evaluation.

Protocol: Clinical Trial for Retching Post-Nissen Fundoplication[14]

This study provides a robust example of a clinical protocol used to evaluate this compound's efficacy.

-

Design: A prospective, double-blind, randomized, crossover, placebo-controlled study.

-

Participants: 15 neurologically impaired children experiencing retching after Nissen fundoplication.

-

Intervention: Patients were randomly allocated to receive one week of this compound (0.25 mg/kg, TID) and one week of placebo, with a crossover period.

-

Data Collection: Parents maintained a diary of retching episodes for three weeks (one week before the trial, during the two trial weeks).

-

Analysis: The number of retching episodes during the this compound week was compared to the placebo week using a paired Student's t-test. The result was highly significant (p < .0001), demonstrating efficacy.[14]

Protocol: Receptor Binding Assay[8]

The affinity of this compound for various receptors is determined using in vitro radioligand binding assays. While the specific protocol for this compound is not fully detailed in the provided sources, a general methodology can be outlined.

-

Preparation: Membrane preparations are isolated from a relevant tissue source (e.g., bovine brain).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]QNB for muscarinic receptors) at various concentrations of the competing drug (this compound).

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀). The inhibition constant (Ki) is then derived from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity for the receptor.

Conclusion

This compound is a pharmacologically complex agent whose effects on the central nervous system are mediated by its potent antagonism of histamine H1 receptors and weaker interactions with muscarinic, dopaminergic, and serotonergic receptors. This multi-target profile underpins its therapeutic utility as a sedative, anxiolytic, and antiemetic, but also accounts for its significant burden of CNS-related adverse effects, including profound drowsiness and the risk of extrapyramidal symptoms. For drug development professionals, this compound serves as a classic example of a "dirty drug," where a lack of receptor selectivity leads to a wide range of clinical effects. Future research and development in this area should focus on designing more selective agents to retain desired therapeutic actions while minimizing off-target CNS side effects.

References

- 1. grokipedia.com [grokipedia.com]

- 2. surreyccg.res-systems.net [surreyccg.res-systems.net]

- 3. mims.com [mims.com]

- 4. mims.com [mims.com]

- 5. patient.info [patient.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SMPDB [smpdb.ca]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. emedz.net [emedz.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of trimeprazine in children [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical effectiveness and safety of prolonged release form of this compound in patients with generalized anxiety disorder | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 13. Clinical effectiveness and safety of prolonged release form of this compound in patients with generalized anxiety disorder | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 14. Effectiveness of this compound in controlling retching after Nissen fundoplication - PubMed [pubmed.ncbi.nlm.nih.gov]

Alimemazine's Molecular Landscape Beyond the H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as trimeprazine) is a first-generation antihistamine of the phenothiazine class, primarily recognized for its potent antagonism of the histamine H1 receptor.[1][2] This activity underlies its common clinical applications in treating pruritus and urticaria.[3] However, like many phenothiazines, this compound's pharmacological profile is not confined to a single molecular target. Its sedative, antiemetic, and anxiolytic properties suggest a broader spectrum of interactions with various central nervous system receptors and channels.[2][4] This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the H1 receptor, presenting quantitative binding data where available, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. Understanding this off-target profile is crucial for a comprehensive assessment of its therapeutic potential and side-effect profile.

Quantitative Binding Affinity of this compound at Non-Histaminergic Targets

The following table summarizes the available quantitative data on the binding affinity of this compound for various molecular targets other than the H1 receptor. It is important to note that publicly available data, particularly for human recombinant receptors, is limited.

| Molecular Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Assay Type | Reference(s) |

| Muscarinic Acetylcholine Receptors (non-selective) | This compound | 38 | - | Bovine Cerebral Cortex | Radioligand Binding Assay ([³H]QNB) | [5][6] |

| Dopamine Receptors | Data not available in public domain | |||||

| Serotonin Receptors | Data not available in public domain | |||||

| Adrenergic Receptors | Data not available in public domain | |||||

| Sigma Receptors | Data not available in public domain | |||||

| hERG Potassium Channel | Data not available in public domain |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that inhibits a specific biological or biochemical function by 50%. [³H]QNB: Tritiated Quinuclidinyl benzilate, a radioligand for muscarinic acetylcholine receptors.

The available data clearly indicates that this compound possesses significant affinity for muscarinic acetylcholine receptors, which likely contributes to its anticholinergic side effects such as dry mouth and urinary retention.[7] The lack of comprehensive public data for other major receptor families, such as dopamine and serotonin receptors, represents a significant knowledge gap in fully understanding the pharmacological profile of this compound.

Experimental Protocols

The determination of a compound's binding affinity for its molecular targets is a cornerstone of pharmacological research. Below are detailed methodologies for key experiments relevant to characterizing the molecular interactions of this compound.

Radioligand Binding Assay for GPCRs (e.g., Muscarinic, Dopamine, Serotonin Receptors)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

-

Receptor Source: Homogenates of tissues known to express the target receptor (e.g., bovine cerebral cortex for muscarinic receptors) or membranes from cell lines stably expressing the human recombinant receptor of interest.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]QNB for muscarinic receptors, [³H]spiperone for dopamine D2 receptors, [³H]ketanserin for serotonin 5-HT2A receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., atropine for muscarinic receptors).

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Diagram:

Functional Assays for GPCRs

Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine if this compound modulates the production of cyclic AMP (cAMP) through Gₛ- or Gᵢ-coupled receptors (e.g., certain dopamine and serotonin receptor subtypes).

Materials:

-

Cell Line: A cell line stably expressing the receptor of interest.

-

Agonist: A known agonist for the receptor.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or LANCE technologies).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulation: Add a known agonist for the receptor to stimulate cAMP production (for Gₛ-coupled receptors) or to inhibit forskolin-stimulated cAMP production (for Gᵢ-coupled receptors).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on receptor signaling. For antagonists, an IC₅₀ value can be calculated.

Objective: To determine if this compound blocks the increase in intracellular calcium concentration mediated by Gₒ-coupled receptors (e.g., certain serotonin and muscarinic receptor subtypes).

Materials:

-

Cell Line: A cell line stably expressing the receptor of interest.

-

Agonist: A known agonist for the receptor.

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Fluorescent Plate Reader or Microscope.

Procedure:

-

Cell Culture and Dye Loading: Plate the cells in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add a known agonist for the receptor and immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. An IC₅₀ value can be calculated.

Signaling Pathway Diagram:

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

Objective: To assess the potential for this compound to block the hERG potassium channel, a critical factor in cardiac safety assessment.

Materials:

-

Cell Line: A cell line stably expressing the human hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass Pipettes.

-

Intracellular and Extracellular Solutions.

-

Test Compound: this compound.

Procedure:

-

Cell Preparation: Culture the hERG-expressing cells on coverslips.

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single cell (whole-cell patch-clamp configuration).

-

Voltage Protocol: Apply a specific voltage protocol to the cell to elicit hERG channel currents.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and record the changes in the hERG current.

-

Data Analysis: Measure the reduction in the peak tail current of the hERG channel in the presence of this compound. The concentration-response curve is then used to determine the IC₅₀ value.

Experimental Workflow Diagram:

Conclusion

This compound's pharmacological actions extend beyond its primary classification as an H1 receptor antagonist. The available data confirms its significant interaction with muscarinic acetylcholine receptors, which accounts for some of its known side effects. The sedative and antiemetic properties strongly suggest engagement with dopaminergic and serotonergic systems, although a comprehensive quantitative binding profile for human receptors is conspicuously absent from the public domain. Furthermore, as a phenothiazine derivative, the potential for interaction with various ion channels, including the cardiac hERG channel, warrants thorough investigation to fully characterize its safety profile.

This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to further investigate the molecular targets of this compound. A more complete understanding of its off-target interactions will enable a more informed assessment of its therapeutic utility and potential for drug repositioning, as well as a more accurate prediction of its adverse effect profile. Future research should prioritize the systematic characterization of this compound's binding affinities at a broad panel of human recombinant receptors and ion channels.

References

- 1. benchchem.com [benchchem.com]

- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. innoprot.com [innoprot.com]

- 4. innoprot.com [innoprot.com]

- 5. bu.edu [bu.edu]

- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Assay Kit [bdbiosciences.com]

- 8. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiemetic Properties of Alimemazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine (also known as trimeprazine) is a first-generation phenothiazine H1-receptor antagonist with established sedative and antipruritic properties.[1] This technical guide provides an in-depth analysis of its antiemetic characteristics, targeting researchers and professionals in drug development. While specific large-scale clinical trial data for this compound's antiemetic effects in common scenarios like postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV) are limited, this guide synthesizes available information, including a notable study on postoperative retching, and supplements it with data from the closely related phenothiazine, promethazine, to provide a comprehensive overview. The guide details the multifactorial mechanism of action, presents quantitative efficacy data in structured tables, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's potential as an antiemetic agent.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, involving a variety of neurotransmitter pathways.[2] Phenothiazines, as a class of drugs, have long been recognized for their antiemetic effects, primarily through their antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).[3][4] this compound, a phenothiazine derivative, exhibits a broader pharmacological profile, including potent antihistaminic (H1), anticholinergic (muscarinic), and weak antiserotonergic properties, which contribute to its antiemetic potential.[1] This guide explores the scientific basis and available evidence for the antiemetic properties of this compound.

Mechanism of Action

The antiemetic effect of this compound is not attributed to a single receptor interaction but rather to a synergistic blockade of several key neurotransmitter pathways involved in the emetic reflex.

-

Dopamine D2 Receptor Antagonism: Like other phenothiazines, this compound antagonizes D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The CTZ is a crucial area for detecting emetogenic substances in the blood and cerebrospinal fluid and relaying this information to the vomiting center.[3]

-

Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist. This action is particularly relevant in the context of motion sickness and vertigo, where the vestibular system, rich in H1 receptors, plays a central role. Blockade of these receptors in the brainstem reduces the stimulating effect of histamine on the vomiting center.[5]

-

Muscarinic Receptor Antagonism: The anticholinergic properties of this compound contribute to its antiemetic effects, especially in motion sickness, by blocking muscarinic receptors in the vestibular apparatus and the vomiting center.[6][7]

-

Serotonin (5-HT) Receptor Antagonism: While considered weaker than its other receptor affinities, this compound's antiserotonergic activity may also contribute to its antiemetic profile, as 5-HT3 receptors in the gastrointestinal tract and the CTZ are key mediators of chemotherapy-induced nausea and vomiting.[8]

Quantitative Data on Antiemetic Efficacy

The following tables summarize the available quantitative data on the antiemetic efficacy of this compound and the related phenothiazine, promethazine.

Table 1: Efficacy of this compound in Postoperative Retching in a Pediatric Population

| Indication | Study Design | Patient Population | Intervention | Comparator | Primary Outcome | Results | Reference |

| Postoperative Retching | Prospective, double-blind, randomized, crossover | 12 neurologically impaired children post-Nissen fundoplication | This compound 0.25 mg/kg tid | Placebo | Mean number of retching episodes per week | This compound: 10.42 ± 9.48; Placebo: 47.67 ± 27.79 (p < 0.0001) | --INVALID-LINK-- |

Table 2: Representative Efficacy of Promethazine in Postoperative Nausea and Vomiting (PONV)

| Indication | Study Design | Patient Population | Intervention | Comparator | Primary Outcome | Results | Reference |

| PONV Prophylaxis | Randomized Controlled Trial | 82 adult females undergoing gynecological laparoscopic surgery | Promethazine 25 mg IV | Saline | Incidence of PONV within 72h | Promethazine: 9.8% (24h); Saline: 45% (expected) | --INVALID-LINK-- |

| PONV Treatment | Double-blind, Randomized Controlled Trial | 120 adult ambulatory surgery patients | Promethazine 6.25 mg IV | Promethazine 12.5 mg IV | Total relief of nausea | 97% in both groups | --INVALID-LINK-- |

| PONV Prophylaxis | Randomized Controlled Trial | 64 morbidly obese patients undergoing laparoscopic gastric plication | Promethazine 50 mg IM + Dexamethasone 8 mg IV | Promethazine 25 mg IM + Dexamethasone 4 mg IV | Incidence of PONV in first 12h | 21.87% vs 37.5% | [A Clinical Trial to Determine the Preventive Effective Dose of Promethazine on Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication |

Table 3: Representative Efficacy of Promethazine in Chemotherapy-Induced Nausea and Vomiting (CINV)

| Indication | Study Design | Patient Population | Intervention | Comparator | Primary Outcome | Results | Reference |

| CINV in Breast Cancer | Randomized Controlled Trial | 64 breast cancer surgical patients | Ondansetron + Dexamethasone + Promethazine Hydrochloride + Psychological Care | Ondansetron + Dexamethasone + Psychological Care | Vomiting control effective rate | 84.37% vs 65.62% | --INVALID-LINK-- |

Table 4: Representative Efficacy of First-Generation Antihistamines in Motion Sickness

| Indication | Study Design | Patient Population | Intervention | Comparator | Primary Outcome | Results | Reference |

| Motion Sickness Prevention | Systematic Review (3 studies) | 240 susceptible adults | First-generation antihistamines | Placebo | Proportion of participants who did not experience symptoms | 40% vs 25% (RR 1.81) | --INVALID-LINK-- |

| Motion Sickness Prevention | Double-blind, placebo-controlled, randomized, crossover | 20 young naval crew | Dimenhydrinate 100 mg | Placebo | Subjective well-being and performance | Significantly impaired decision reaction time and auditory digit span | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a representative clinical trial protocol for assessing antiemetic efficacy and a preclinical model.

Clinical Trial Protocol: this compound for Postoperative Retching

-

Study Design: A prospective, double-blind, randomized, crossover, placebo-controlled study.

-

Participants: 15 neurologically impaired children with a history of retching after Nissen fundoplication.

-

Procedure:

-

Baseline: A diary was maintained by parents to record the frequency of retching episodes for one week prior to the trial.

-

Randomization: Patients were randomly allocated to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

-

Treatment Periods: Each treatment period lasted for one week.

-

This compound Group: Received this compound at a dosage of 0.25 mg/kg three times a day (maximum of 2.5 mg per dose).

-

Placebo Group: Received a matching placebo.

-

-

Crossover: After the first week, patients crossed over to the alternate treatment for one week.

-

Data Collection: Parents continued to maintain the diary of retching episodes throughout both treatment weeks and for one week after the trial.

-

-

Outcome Measures: The primary outcome was the mean number of retching episodes per week during each treatment period.

-

Statistical Analysis: A paired Student's t-test was used to compare the mean number of retching episodes between the this compound and placebo treatments. A p-value of less than 0.05 was considered statistically significant.

Preclinical Model: Cisplatin-Induced Emesis in Ferrets

-

Animal Model: The ferret is a commonly used model for emesis research as it has a well-developed emetic reflex.

-

Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced acute and delayed emesis.

-

Procedure:

-

Acclimatization: Ferrets are acclimatized to the laboratory environment and handling procedures.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Drug Administration:

-

Treatment Group: The test compound (e.g., this compound) is administered at a predetermined dose and route (e.g., intraperitoneal, oral) at a specified time before the emetogen.

-

Control Group: Receives the vehicle used to dissolve the test compound.

-

-

Induction of Emesis: Cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

-

Observation: The animals are observed continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).

-

-

Outcome Measures:

-

Latency to first emetic episode: Time from cisplatin administration to the first retch or vomit.

-

Number of retches: Forceful contractions of the abdominal muscles without expulsion of gastric contents.

-

Number of vomits: Forceful expulsion of gastric contents.

-

Total number of emetic episodes: Sum of retches and vomits.

-

-

Statistical Analysis: The data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the outcomes between the treatment and control groups.

Discussion and Future Directions

The available evidence, though limited for this compound specifically, suggests that its multi-receptor antagonist profile provides a strong rationale for its antiemetic properties. The significant reduction in postoperative retching observed in a pediatric population highlights its potential in specific clinical scenarios. Data from the related phenothiazine, promethazine, further supports the efficacy of this class of drugs for PONV and CINV.

However, to firmly establish the clinical utility of this compound as a primary antiemetic, further well-designed, large-scale, randomized controlled trials are necessary. These studies should focus on:

-

Direct comparisons: Evaluating the efficacy and safety of this compound against current standard-of-care antiemetics (e.g., 5-HT3 receptor antagonists, NK1 receptor antagonists) for PONV and CINV.

-

Dose-ranging studies: Determining the optimal antiemetic dose of this compound that balances efficacy with its known sedative effects.

-

Specific patient populations: Investigating its utility in high-risk patient groups and for different types of emetogenic chemotherapy and surgical procedures.

-

Motion sickness: Conducting modern, controlled studies to quantify its efficacy in the prevention and treatment of motion sickness.

Conclusion

This compound possesses a pharmacological profile consistent with an effective antiemetic, acting on multiple neurotransmitter pathways implicated in the emetic reflex. While direct, robust clinical evidence for its use in common emetic conditions is sparse, preliminary data and the established efficacy of related compounds are promising. This technical guide provides a foundation for further research and development of this compound as a potential therapeutic option in the management of nausea and vomiting. The detailed mechanisms, data summaries, and experimental protocols presented herein are intended to aid researchers in designing future studies to fully elucidate its antiemetic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antihistamines for motion sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Alimemazine's Role in Modulating Allergic Responses: A Technical Guide

Executive Summary: Alimemazine (also known as trimeprazine) is a first-generation phenothiazine derivative with potent antihistaminic, sedative, and antiemetic properties. Its primary application in the context of allergic disease is the management of pruritus and urticaria. The core mechanism of action is the competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor integral to the allergic cascade. By blocking histamine-mediated signaling, this compound effectively mitigates key symptoms of Type I hypersensitivity reactions, including vasodilation, increased vascular permeability, and sensory nerve stimulation. Furthermore, its action extends to the stabilization of mast cells, reducing the release of a broader array of inflammatory mediators. This guide provides an in-depth review of the molecular mechanisms, pharmacological profile, and key experimental methodologies used to characterize the anti-allergic effects of this compound, intended for researchers and drug development professionals.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its primary anti-allergic effect by functioning as a competitive antagonist or partial agonist at the histamine H1 receptor (H1R).[1][2] As a phenothiazine derivative, it shares structural similarities with other drugs in this class, which contributes to its broad receptor activity profile.[3] The H1R is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade. This pathway is central to initiating the acute allergic response.

This compound competes with free histamine for binding to the H1R, thereby preventing its activation and the subsequent downstream signaling events.[4][5] This blockade leads to a reduction in the classic symptoms of allergic reactions, such as itching, swelling, and redness.[3]

H1 Receptor Signaling Pathway

The binding of histamine to H1R initiates a conformational change that activates the associated Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ and activation of PKC are critical events that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[6] Activated NF-κB translocates to the nucleus, promoting the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules that perpetuate the inflammatory response.[7] this compound's blockade of the H1R inhibits this entire cascade at its origin.

Modulation of Cellular and Physiological Allergic Responses

This compound's influence extends beyond simple receptor blockade, affecting key immune cells and physiological processes involved in allergic inflammation.

Effects on Mast Cells and Basophils

Mast cells and basophils are central effector cells in allergic reactions. Upon activation via IgE receptor cross-linking, they degranulate, releasing pre-formed mediators like histamine and synthesizing de novo mediators such as prostaglandins and leukotrienes.[8] First-generation H1-antihistamines can decrease mediator release, partly by stabilizing the mast cell membrane through effects on calcium ion channels.[7] This action prevents the release of a wider range of pro-inflammatory substances, not just histamine, contributing to a broader anti-inflammatory effect.

Antipruritic Action